3-Ethoxythiophenol
Overview
Description
3-Ethoxythiophenol (ETP) is a thiol derivative with the linear formula C2H5OC6H4SH . It has a molecular weight of 154.23 . It may be used to functionalize gold nanoparticles for developing partially selective gold nanoparticle chemiresistor sensors for the quantification of benzene, toluene, ethylbenzene, p-xylene, and naphthalene (BTEXN) in water samples .
Molecular Structure Analysis
The molecular structure of 3-Ethoxythiophenol consists of 8 carbon atoms, 10 hydrogen atoms, and 1 sulfur atom . The molecule has a molar refractivity of 45.7±0.3 cm^3 .Physical And Chemical Properties Analysis
3-Ethoxythiophenol has a density of 1.096 g/mL at 25 °C and a boiling point of 238-239 °C . Its refractive index is 1.5706 . The molecule has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Organic Solar Cells
3-Ethoxythiophenol derivatives have been explored in the context of organic solar cells. For instance, certain small molecules incorporating 3-ethoxythiophenol-related structures have shown significant potential in improving the power conversion efficiency of organic solar cells, demonstrating efficiencies over 8%. These molecules contribute to the optimization of optical and electrochemical properties, which are crucial for solar cell performance (Wang Ni et al., 2015).
Polymer Photodetectors
In the realm of photodetectors, derivatives of 3-Ethoxythiophenol, such as modified 3,4-ethylenedioxythiophene, are used to enhance the sensitivity of polymer photodetectors. This involves reducing the dark current without significantly affecting photovoltaic properties, thereby improving the detectivities of these devices (Luozheng Zhang et al., 2015).
Conducting Polymers
Poly(3,4-ethylenedioxythiophene) (PEDT) and its derivatives, closely related to 3-Ethoxythiophenol, are significant in the field of conducting polymers. They are used for a variety of electrochemical devices due to their high conductivity, stability in doped states, and range of optical properties. Applications include static charge dissipation films and electrode materials in solid electrolyte capacitors (L. Groenendaal et al., 2000).
Electrochemical Applications
Poly(3,4-ethylenedioxythiophene) is also used in electrochemical applications such as in the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride. This involves the use of poly(3,4-ethylenedioxythiophene) films to immobilize both the metal particle catalyst and the reagent (C. Sivakumar, K. Phani, 2011).
Synthesis of Medicinal Compounds
3-Hydroxythiophenol, a compound related to 3-Ethoxythiophenol, serves as a versatile intermediate in the synthesis of various medicinal and heterocyclic compounds, highlighting the significance of 3-Ethoxythiophenol derivatives in medicinal chemistry (Mingbao Zhang et al., 2003).
Electronic Materials
The chemical and physical properties of derivatives of 3-Ethoxythiophenol like PEDT make it a valuable material in the electrical and electronic sectors. Applications include antistatic coatings, cathodes in capacitors, OLEDs, OFETs, photovoltaics, and electrochromic applications, demonstrating the material's versatility and significance in modern technology (S. Kirchmeyer, K. Reuter, 2005).
properties
IUPAC Name |
3-ethoxybenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-2-9-7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJMJGJLVSKSEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371298 | |
Record name | 3-Ethoxythiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxythiophenol | |
CAS RN |
86704-82-7 | |
Record name | 3-Ethoxythiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethoxybenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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